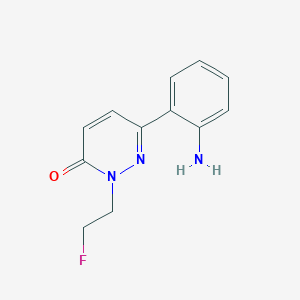
6-(2-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one
描述
6-(2-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of an aminophenyl group, a fluoroethyl group, and a dihydropyridazinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the Dihydropyridazinone Core: The dihydropyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via nucleophilic aromatic substitution reactions, where an appropriate aminophenyl halide reacts with the dihydropyridazinone core.
Addition of the Fluoroethyl Group: The fluoroethyl group can be added through alkylation reactions using fluoroethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
化学反应分析
Types of Reactions
6-(2-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
科学研究应用
6-(2-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of 6-(2-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving binding to these targets, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
6-(2-Aminophenyl)-2,3-dihydropyridazin-3-one: Lacks the fluoroethyl group.
6-(2-Fluoroethyl)-2,3-dihydropyridazin-3-one: Lacks the aminophenyl group.
2-(2-Fluoroethyl)-2,3-dihydropyridazin-3-one: Lacks the aminophenyl group and has a different substitution pattern.
Uniqueness
6-(2-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one is unique due to the presence of both the aminophenyl and fluoroethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
6-(2-aminophenyl)-2-(2-fluoroethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-7-8-16-12(17)6-5-11(15-16)9-3-1-2-4-10(9)14/h1-6H,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSVOICZBHYOEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


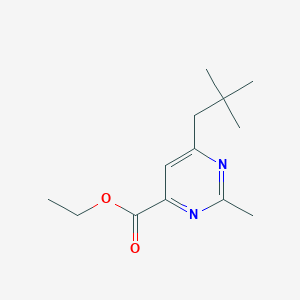
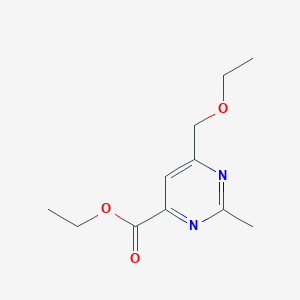
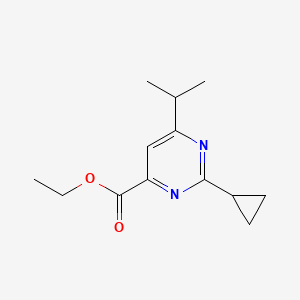

![3-[(2-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492245.png)
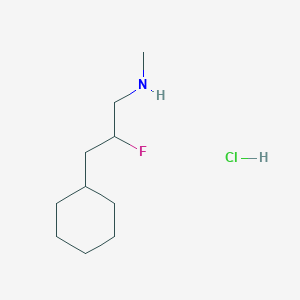
![3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1492254.png)
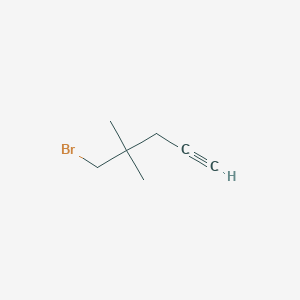

![3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492257.png)
![3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492258.png)
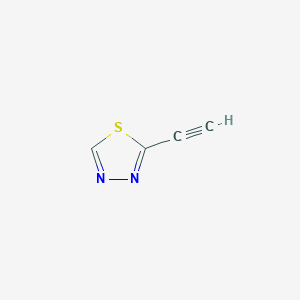
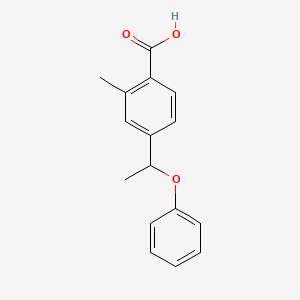
![[6-(2,2,2-Trifluoroethyl)pyrimidin-4-yl]methanamine](/img/structure/B1492261.png)
